

Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Undecyloxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Undecyloxy)benzoic acid**, a molecule of interest in materials science and liquid crystal research. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- Chemical Name: **4-(Undecyloxy)benzoic acid**
- Chemical Formula: $C_{18}H_{28}O_3$
- Molecular Weight: 292.41 g/mol
- CAS Number: 15872-44-3
- Chemical Structure:

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-(Undecyloxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-(Undecyloxy)benzoic acid**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------------------|
| 10.5 - 12.0 | br s | 1H | -COOH |
| 7.95 | d | 2H | Aromatic CH (ortho to COOH) |
| 6.90 | d | 2H | Aromatic CH (ortho to -O) |
| 4.02 | t | 2H | -O-CH ₂ - |
| 1.78 | p | 2H | -O-CH ₂ -CH ₂ - |
| 1.45 - 1.25 | m | 16H | -(CH ₂) ₈ - |
| 0.88 | t | 3H | -CH ₃ |

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: ^{13}C NMR Spectroscopic Data of **4-(Undecyloxy)benzoic acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| 172.5 | -COOH |
| 163.0 | Aromatic C-O |
| 132.0 | Aromatic CH (ortho to COOH) |
| 122.0 | Aromatic C-COOH |
| 114.5 | Aromatic CH (ortho to -O) |
| 68.5 | -O-CH ₂ - |
| 31.9 - 22.7 | -(CH ₂) ₉ - |
| 14.1 | -CH ₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data of 4-(Undecyloxy)benzoic acid

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 2920 - 2850 | Strong | C-H stretch (aliphatic) |
| 3000 - 3300 | Broad | O-H stretch (carboxylic acid) |
| 1680 | Strong | C=O stretch (carboxylic acid) |
| 1605, 1580 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1170 | Strong | C-O stretch (carboxylic acid) |
| 920 | Broad | O-H bend (out-of-plane, dimer) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-(Undecyloxy)benzoic acid

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 292 | 100 | [M] ⁺ (Molecular ion) |
| 275 | 45 | [M - OH] ⁺ |
| 247 | 20 | [M - COOH] ⁺ |
| 137 | 85 | [HO-C ₆ H ₄ -CO] ⁺ |
| 121 | 95 | [HO-C ₆ H ₄ -O] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-(Undecyloxy)benzoic acid** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
- Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two or a similar spectrometer equipped with an ATR accessory.

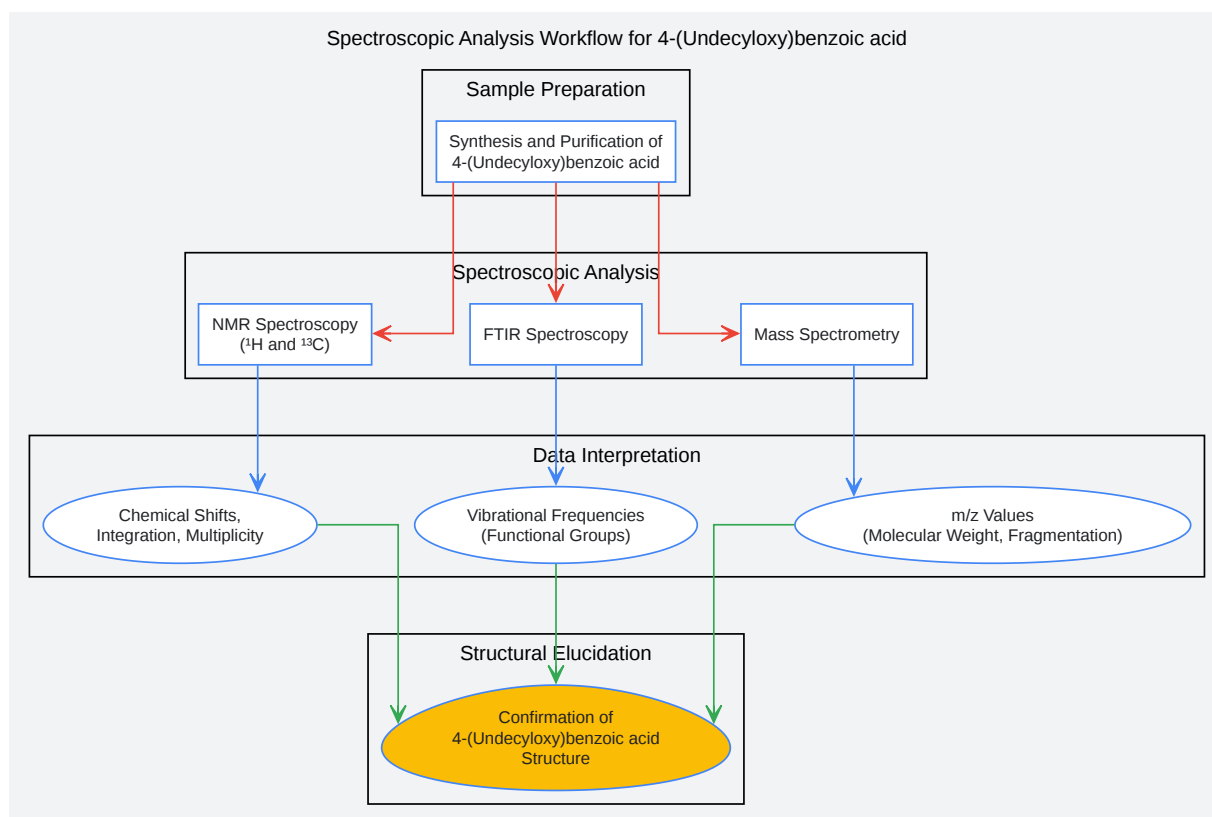
- **Data Acquisition:** The spectrum was collected in the range of 4000-400 cm^{-1} by co-adding 16 scans with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.
- **Data Acquisition:** The sample was introduced into the ion source, and the resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(Undecyloxy)benzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **4-(Undecyloxy)benzoic acid**.

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